molecular formula C9H9NO4 B2436450 6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid CAS No. 1522556-92-8

6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid

Cat. No. B2436450
M. Wt: 195.174
InChI Key: LUNYVNCWKCKJGZ-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1,3]oxazine derivatives are examples of heterocyclic compounds . These compounds are of significant interest in organic synthesis due to their wide range of biological activities .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . The synthesis involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH .


Molecular Structure Analysis

The molecular structure of these compounds involves a pyrimidine ring fused with a pyridine ring . The exact structure can vary depending on the specific substituents and the position of the fusion.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve cyclization reactions . For example, the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature, is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on their specific structure. For example, the empirical formula of a similar compound, 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid, is C8H8N2O3 .

Scientific Research Applications

Synthesis and Antibacterial Activities

Research has shown that various analogs of 7-oxo-2, 3-dihydro-7H-pyrido analogs, closely related to 6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid, have been synthesized for their potential antibacterial properties. Specifically, they have shown potent activity against Gram-positive and Gram-negative pathogens, including Pseudomonas aeruginosa (Hayakawa, Hiramitsu, & Tanaka, 1984).

Synthesis and Structural Studies

Another study involved the synthesis of nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid, which relates to the structural family of 6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid. The compounds' structures were confirmed through various spectroscopic methods (Yin Du-lin, 2007).

Synthesis of Functionalized Derivatives

Further research has been conducted on the synthesis of functionalized pyrido and imidazo pyridine derivatives from 3,4-dihydro-2H-pyrido analogs. These studies are significant for the development of compounds within the same chemical family as 6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid (Arrault et al., 2002).

Future Directions

The future directions for research on these compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their potential applications .

properties

IUPAC Name

6-oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-8-2-1-6(9(12)13)7-5-14-4-3-10(7)8/h1-2H,3-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNYVNCWKCKJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C(C=CC(=O)N21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid

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